molecular formula C16H11BrO2 B14789914 Methyl 3-bromobenzo[a]azulene-10-carboxylate

Methyl 3-bromobenzo[a]azulene-10-carboxylate

Cat. No.: B14789914
M. Wt: 315.16 g/mol
InChI Key: CZLUPTXOVFOKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromobenzo[a]azulene-10-carboxylate is a specialized chemical compound offered for research and development purposes. As a brominated benzoazulene derivative, it serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure, featuring both a bromine atom and an ester functional group, makes it a versatile building block for the construction of more complex polycyclic structures, particularly in the synthesis of novel pharmaceutical candidates and functional materials. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new synthetic methodologies, such as cross-coupling reactions where the bromine atom acts as a handle for further functionalization. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Specific data on its physical properties (e.g., melting point, boiling point), solubility, mechanism of action, and specific research applications for this particular analog are subject to ongoing investigation and should be verified by the researcher. Please consult the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

methyl 3-bromobenzo[a]azulene-10-carboxylate

InChI

InChI=1S/C16H11BrO2/c1-19-16(18)15-12-6-4-2-3-5-11(12)14-9-10(17)7-8-13(14)15/h2-9H,1H3

InChI Key

CZLUPTXOVFOKEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC=C2C3=C1C=CC(=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reaction is facilitated by electron-withdrawing effects from the azulene core and ester group, which activate the C–Br bond.

Key Reactions:

  • Ammonolysis : Reaction with amines (e.g., NH3, primary/secondary amines) in polar aprotic solvents (DMF, DMSO) yields 3-aminobenzo[a]azulene derivatives.

  • Methoxylation : Treatment with NaOMe/MeOH replaces bromine with a methoxy group, forming methyl 3-methoxybenzo[a]azulene-10-carboxylate.

  • Thiolation : Thiols (RSH) in the presence of a base (e.g., K2CO3) generate aryl thioethers.

Conditions :

Reaction TypeSolventTemperatureCatalystYield*
AmmonolysisDMF80–100°CNone~60–75%
MethoxylationMeOHRefluxNaOMe~70%
ThiolationTHF25–50°CK2CO3~65%
*Yields estimated based on analogous azulene reactions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Examples:

  • Suzuki–Miyaura Coupling : With aryl boronic acids (ArB(OH)2) and Pd(PPh3)4, biaryl derivatives are synthesized. For example, coupling with phenylboronic acid produces methyl 3-phenylbenzo[a]azulene-10-carboxylate.

  • Buchwald–Hartwig Amination : Forms C–N bonds with amines (e.g., aniline) using Pd2(dba)3/Xantphos.

Mechanistic Notes :

  • Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

  • Transmetalation/ligand exchange occurs with the nucleophile (e.g., boronic acid).

  • Reductive elimination releases the coupled product .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis or transesterification:

Reactions:

  • Acidic Hydrolysis : HCl/H2O or H2SO4/MeOH yields 3-bromobenzo[a]azulene-10-carboxylic acid.

  • Basic Hydrolysis : NaOH/EtOH produces the carboxylate salt, which can be protonated to the free acid.

  • Transesterification : Reaction with higher alcohols (e.g., ethanol, benzyl alcohol) in acidic conditions forms alternative esters.

Kinetics :

  • Hydrolysis rates depend on steric hindrance from the azulene core. Basic conditions proceed faster than acidic due to increased nucleophilicity of OH–.

Cyclization and Rearrangement Reactions

The azulene system’s conjugated π-electrons enable cycloaddition and electrocyclic reactions:

  • Diels–Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at the electron-rich bicyclic system to form polycyclic adducts .

  • Photochemical Rearrangement : UV irradiation induces ring-opening/closure processes, generating isomeric azulene derivatives .

Example :
Under UV light (λ = 365 nm), methyl 3-bromobenzo[a]azulene-10-carboxylate undergoes a -sigmatropic shift, forming a rearranged product with retained aromaticity .

Mechanistic and Synthetic Considerations

  • Electronic Effects : The electron-deficient azulene core directs electrophiles to the 1- and 3-positions, while the ester group stabilizes negative charge during nucleophilic attacks .

  • Steric Effects : Bulky substituents at the 10-position slow ester hydrolysis but do not inhibit cross-coupling.

  • Catalyst Optimization : Pd catalysts with bulky ligands (e.g., SPhos) improve yields in coupling reactions by reducing steric clashes.

Scientific Research Applications

Methyl 3-bromobenzo[a]azulene-10-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 3-bromobenzo[a]azulene-10-carboxylate with structurally related benzo[a]azulene derivatives:

Compound Name Substituents Key Functional Features Synthetic Method Applications/Activity References
This compound 3-Br, 10-COOCH3 Bromine enhances cross-coupling reactivity TBS-protected intermediates, Pd catalysis Catalytic hydroamidation
Ethyl 8-((diethylamino)methyl)-7,8-dihydroxy-1-methyl-...-benzo[a]azulene-10-carboxylate 8-(diethylamino)methyl, 7,8-dihydroxy Amino and diol groups improve solubility Stereoselective alkylation Potential chiral catalysts/drugs
Ethyl 1-methyl-7-((methylsulfonyl)oxy)methyl-8-oxo-...-benzo[a]azulene-10-carboxylate (Compound 22) 7-(sulfonyloxy)methyl, 8-oxo Sulfonyl group aids in nucleophilic substitution Mesylation of primary alcohol Antiproliferative agent synthesis
Methyl-d3 2,7-dihydroxy-1-methyl-8-methylene-...-benzo[a]azulene-10-carboxylate 2,7-dihydroxy, deuterated methyl ester Deuterium labeling for metabolic studies Isotopic substitution via DMTT/K2CO3 Bioanalytical tracer applications

Physicochemical Properties

  • Solubility: Hydroxy and amino-substituted derivatives (e.g., Ethyl 8-((diethylamino)methyl)...) exhibit improved aqueous solubility compared to the hydrophobic bromo-ester analog.
  • Stability : Deuterated analogs (e.g., Methyl-d3 2,7-dihydroxy...) are designed for enhanced metabolic stability in tracer studies .

Biological Activity

Methyl 3-bromobenzo[a]azulene-10-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of polycyclic aromatic compounds. Its structure includes a bromine atom and a carboxylate group, which may influence its reactivity and biological interactions. The molecular formula is C15H11BrO2, and its molecular weight is approximately 305.15 g/mol.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases .

Cytotoxicity Studies

A cytotoxicity study was conducted using MDA-MB-231 cells treated with varying concentrations of this compound over 24 hours. The results are summarized in Table 1.

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01005
108515
256530
504055
1002080

Table 1: Effects of this compound on MDA-MB-231 cell viability and apoptosis induction.

Mechanistic Insights

The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent activation of apoptotic pathways. Flow cytometry analysis confirmed that treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase, indicating a disruption in normal cell cycle progression .

Study on Neuroinflammation

In a related study exploring neuroinflammation, this compound was assessed for its effects on neuroinflammatory markers in transgenic mouse models. The results indicated a reduction in inflammatory cytokines, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

Comparative studies with other similar compounds revealed that this compound exhibited superior cytotoxic effects when benchmarked against traditional chemotherapeutic agents. This highlights its potential as a lead compound for further drug development.

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